![molecular formula C14H20N2O3 B14142121 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone CAS No. 166413-85-0](/img/structure/B14142121.png)
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by its indole structure, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone typically involves the reaction of an indole derivative with 2,2-dimethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone can be compared with other indole derivatives. Similar compounds include:
- 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]methanone
- 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]propanone
These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
166413-85-0 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-[5-(2,2-dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)16-7-6-11-8-12(4-5-13(11)16)15-9-14(18-2)19-3/h4-5,8,14-15H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
KHKVYVCKVQEMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



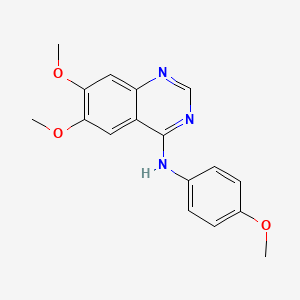

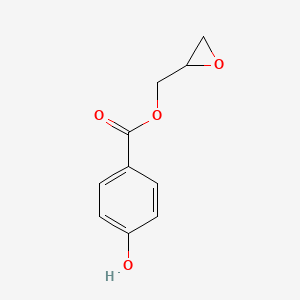
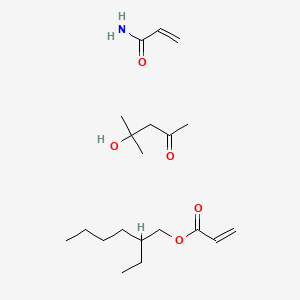
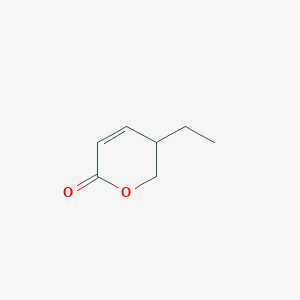
![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
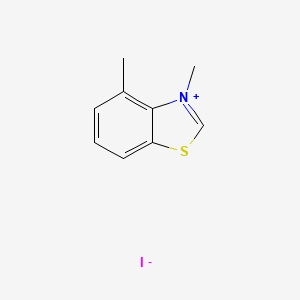
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
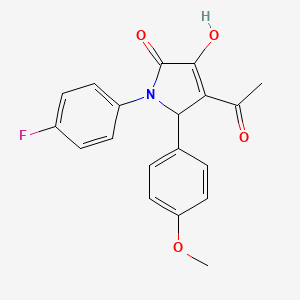
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
